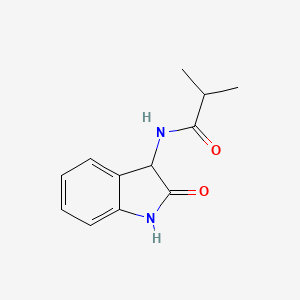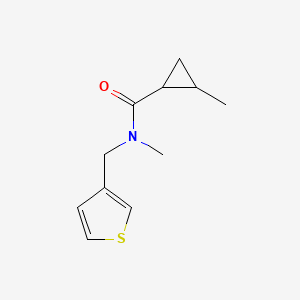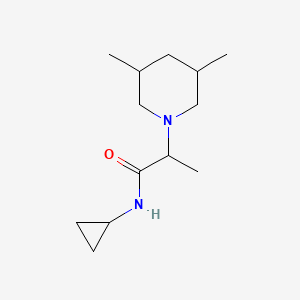
2-methyl-N-(2-oxo-1,3-dihydroindol-3-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-(2-oxo-1,3-dihydroindol-3-yl)propanamide, also known as MI-2, is a small molecule inhibitor that targets MDM2-p53 interaction. MDM2 is a negative regulator of p53, which is a tumor suppressor protein. The inhibition of MDM2-p53 interaction by MI-2 leads to the activation of p53, which induces cell cycle arrest, apoptosis, and senescence in cancer cells. MI-2 has shown promising results in preclinical studies and is being developed as a potential anticancer drug.
Mécanisme D'action
2-methyl-N-(2-oxo-1,3-dihydroindol-3-yl)propanamide binds to the hydrophobic pocket of MDM2, which is responsible for the interaction with p53. This binding disrupts the MDM2-p53 interaction, leading to the stabilization and activation of p53. Activated p53 induces cell cycle arrest, apoptosis, and senescence in cancer cells.
Biochemical and Physiological Effects:
2-methyl-N-(2-oxo-1,3-dihydroindol-3-yl)propanamide has been shown to induce cell cycle arrest at the G1 phase, which is associated with the activation of p53 target genes such as p21 and Bax. 2-methyl-N-(2-oxo-1,3-dihydroindol-3-yl)propanamide also induces apoptosis in cancer cells, which is characterized by the activation of caspase-3 and cleavage of PARP. In addition, 2-methyl-N-(2-oxo-1,3-dihydroindol-3-yl)propanamide induces senescence in cancer cells, which is characterized by the upregulation of senescence-associated markers such as p16 and p53.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-methyl-N-(2-oxo-1,3-dihydroindol-3-yl)propanamide is its specificity towards MDM2-p53 interaction, which minimizes off-target effects. 2-methyl-N-(2-oxo-1,3-dihydroindol-3-yl)propanamide also has good pharmacokinetic properties, including high oral bioavailability and long half-life. However, 2-methyl-N-(2-oxo-1,3-dihydroindol-3-yl)propanamide has some limitations, including low solubility and stability, which may affect its efficacy in vivo.
Orientations Futures
There are several future directions for the development and application of 2-methyl-N-(2-oxo-1,3-dihydroindol-3-yl)propanamide. One direction is the optimization of 2-methyl-N-(2-oxo-1,3-dihydroindol-3-yl)propanamide analogs with improved solubility and stability. Another direction is the combination of 2-methyl-N-(2-oxo-1,3-dihydroindol-3-yl)propanamide with other anticancer agents to enhance its efficacy and overcome drug resistance. Furthermore, the identification of biomarkers that predict the response to 2-methyl-N-(2-oxo-1,3-dihydroindol-3-yl)propanamide treatment may help to select patients who are most likely to benefit from this therapy. Finally, the evaluation of 2-methyl-N-(2-oxo-1,3-dihydroindol-3-yl)propanamide in clinical trials is needed to determine its safety and efficacy in cancer patients.
Méthodes De Synthèse
The synthesis of 2-methyl-N-(2-oxo-1,3-dihydroindol-3-yl)propanamide involves the condensation of 2-oxo-1,3-dihydroindole-3-carboxylic acid with 2-amino-3-methylbutyric acid followed by coupling with N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide and N-hydroxysuccinimide. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
2-methyl-N-(2-oxo-1,3-dihydroindol-3-yl)propanamide has been extensively studied in preclinical models of various cancers, including leukemia, lymphoma, breast cancer, and lung cancer. In these studies, 2-methyl-N-(2-oxo-1,3-dihydroindol-3-yl)propanamide has been shown to inhibit tumor growth, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy. 2-methyl-N-(2-oxo-1,3-dihydroindol-3-yl)propanamide has also been shown to overcome drug resistance in cancer cells.
Propriétés
IUPAC Name |
2-methyl-N-(2-oxo-1,3-dihydroindol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-7(2)11(15)14-10-8-5-3-4-6-9(8)13-12(10)16/h3-7,10H,1-2H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYDBSJYHHKXDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1C2=CC=CC=C2NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(2-oxo-1,3-dihydroindol-3-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[(4-Methylpiperidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516048.png)
![2-[(4-Methylphenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516057.png)
![1-[2,4,6-Trimethyl-3-(morpholin-4-ylmethyl)phenyl]ethanone](/img/structure/B7516062.png)
![1-[(2-Methoxy-5-methylphenyl)methyl]pyridin-2-one](/img/structure/B7516066.png)


![tert-butyl N-[3-[2-(1,3-benzothiazol-2-yl)piperidin-1-yl]-3-oxopropyl]carbamate](/img/structure/B7516093.png)
![5-chloro-2-fluoro-N-[3-(2-methylpropoxy)propyl]benzamide](/img/structure/B7516094.png)